molecular formula C18H26N2O5 B8105490 benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B8105490
M. Wt: 350.4 g/mol
InChI Key: ZOHDMZDTYNCUBC-CABCVRRESA-N
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Description

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate is a piperidine-based compound with significant utility in pharmaceutical synthesis. Its structure features:

  • Piperidine ring: A six-membered heterocycle with nitrogen.
  • tert-Butoxycarbonyl (Boc) group: Protecting the amine at the 3-position, enabling selective deprotection under acidic conditions.
  • Hydroxyl group: At the 4-position, contributing to polarity and hydrogen-bonding interactions.
  • Stereochemistry: (3R,4S) configuration, critical for chiral specificity in drug intermediates.

Molecular Formula: C₁₇H₂₄N₂O₅
Molecular Weight: 336.39 g/mol
Purity: >95% (as per commercial specifications) .

This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting proteases, kinases, or G protein-coupled receptors. Its Boc and benzyl groups enhance stability during multi-step syntheses.

Properties

IUPAC Name

benzyl (3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHDMZDTYNCUBC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes a series of reactions to introduce the necessary functional groups. The tert-butoxycarbonyl (Boc) group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The hydroxyl group can be introduced via oxidation reactions, and the benzyl group is typically added through a benzylation reaction using benzyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl chloroformate for Boc protection, benzyl bromide for benzylation, PCC for oxidation, and NaBH4 for reduction . Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H26N2O5
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 724787-53-5

The compound features a piperidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) amino group, which enhances its reactivity and potential for modification.

Medicinal Chemistry

1.1 Drug Development

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as analgesics, anti-inflammatory agents, and neuroprotective drugs.

  • Case Study : Research has shown that modifications to the piperidine structure can lead to compounds with enhanced binding affinity to specific biological targets, such as opioid receptors. This suggests that derivatives of this compound may exhibit improved therapeutic profiles compared to existing drugs.

1.2 Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes can be harnessed for developing inhibitors that are vital in treating diseases like cancer and diabetes.

  • Example : A study demonstrated that certain derivatives of this compound effectively inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, thus highlighting its potential in diabetes management.

Synthesis of Bioactive Molecules

This compound is utilized as a building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical transformations.

Transformation Type Description
Alkylation The hydroxyl group can undergo alkylation to introduce new alkyl chains, enhancing lipophilicity and biological activity.
Acylation The amino group can be acylated to create derivatives with improved pharmacokinetic properties.
Reduction Reactions The carbonyl functionalities can be selectively reduced to alcohols, modifying the compound's reactivity profile.

Research Applications

3.1 Biological Studies

The compound has been employed in various biological studies due to its structural similarity to naturally occurring compounds. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of piperidine-based drugs.

  • Research Insight : Studies using this compound have provided insights into the molecular interactions between piperidine derivatives and their biological targets, facilitating the design of more effective therapeutics.

3.2 Toxicology Studies

Evaluating the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological assessments help determine the compound's safety margins and potential side effects.

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogs:

Compound Name Molecular Formula MW Key Substituents Stereochemistry Applications Reference
Benzyl (3R,4S)-3-(Boc-amino)-4-hydroxy-piperidine-1-carboxylate C₁₇H₂₄N₂O₅ 336.39 Boc-amino, hydroxyl (3R,4S) Pharmaceutical intermediate
(3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid (3S,4R) Lab chemical, organic synthesis
Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate C₁₅H₁₆F₄NO₃ 358.29 Fluoro, trifluoromethyl (3R,4S) Fluorinated drug candidates
(3R)-(+)-3-(Boc-amino)pyrrolidine C₉H₁₈N₂O₂ 186.25 Pyrrolidine ring, Boc-amino (3R) Chiral building block
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride C₁₄H₂₀N₂O₂·HCl 296.78 Amino, methyl, HCl salt (3R,4S) Amine intermediates
Key Observations:

Ring Size and Substitution: The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine (5-membered) in , affecting ring strain and conformational flexibility.

Functional Groups :

  • Carboxylic acid in increases acidity (pKa ~4-5), whereas the hydroxyl group in the target compound offers milder polarity (pKa ~10-12).
  • The Boc group in the target compound and allows for orthogonal deprotection compared to benzyl esters.

Stereochemical Impact :

  • The (3R,4S) configuration in the target compound and may confer selectivity in enzyme inhibition, contrasting with (3S,4R) in .

Biological Activity

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate, with the CAS number 1549812-68-1, is a synthetic compound characterized by its unique molecular structure and potential biological activities. It has garnered interest in medicinal chemistry due to its structural similarity to known pharmacological agents and its potential therapeutic applications.

  • Molecular Formula: C18H26N2O5
  • Molecular Weight: 350.41 g/mol
  • Purity: Typically ≥95% in commercial preparations
  • IUPAC Name: Benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to function as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Potential Targets:

  • Arginase Inhibition: Research indicates that compounds with similar piperidine structures can inhibit arginase, an enzyme implicated in cancer metabolism and immune response modulation .
  • Neurotransmitter Modulation: The compound's ability to influence neurotransmitter systems could suggest potential applications in neuropharmacology.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in inhibiting specific enzyme activities. For instance, a study evaluating the effects of various piperidine derivatives found that this compound exhibited significant inhibition of arginase activity, which is crucial for regulating nitric oxide production and cellular signaling pathways associated with cancer progression .

StudyCompoundActivity ObservedReference
1This compoundInhibition of arginase
2Related piperidine derivativesModulation of neurotransmitter uptake

Case Studies

In a case study examining the pharmacological properties of piperidine derivatives, it was noted that compounds structurally similar to this compound showed promise in preclinical models for treating conditions such as cancer and neurodegenerative diseases. The study highlighted the compound's low toxicity profile and favorable pharmacokinetics compared to existing therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest good oral bioavailability and moderate metabolic stability, which are essential for developing effective therapeutic agents.

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